molecular formula C12H21BO2 B13543105 Spiro[2.3]hexan-1-ylboronic acid pinacol ester

Spiro[2.3]hexan-1-ylboronic acid pinacol ester

Cat. No.: B13543105
M. Wt: 208.11 g/mol
InChI Key: AXCHXUZGLKMGFL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s stability and reactivity make it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boranes or other boron-containing species.

    Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, boranes, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-{spiro[2.3]hexan-1-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[2.3]hexan-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)9-8-12(9)6-5-7-12/h9H,5-8H2,1-4H3

InChI Key

AXCHXUZGLKMGFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CCC3

Origin of Product

United States

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